molecular formula C7H12O B2980206 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol CAS No. 2091785-54-3

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Cat. No.: B2980206
CAS No.: 2091785-54-3
M. Wt: 112.172
InChI Key: ZNLOGNYOSMKLMU-UHFFFAOYSA-N
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Description

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS 2091785-54-3) is a high-purity (97%) chemical building block of significant interest in modern medicinal chemistry and drug design. This compound features the bicyclo[1.1.1]pentane (BCP) motif, a three-dimensional, saturated carbon scaffold that serves as a valuable bioisostere for aromatic rings, internal alkynes, and tert -butyl groups . Incorporating the BCP motif into research compounds helps "escape from flatland" by increasing the fraction of sp 3 -hybridized carbon atoms (Fsp 3 ), a strategy correlated with improved developability and clinical success . This bioisosteric replacement can lead to enhanced solubility, metabolic stability, and potency of lead compounds, while potentially reducing undesired nonspecific binding . The ethanol linker in this molecule provides a versatile handle for further functionalization, facilitating its integration into larger molecular architectures. The primary research application of this compound is in the design and synthesis of novel bioactive molecules, particularly as a non-classical, three-dimensional replacement for para -substituted phenyl rings, as demonstrated in the development of potent and orally active γ-secretase inhibitors . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-2-1-7-3-6(4-7)5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLOGNYOSMKLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Functionalization and Derivatization of the Bicyclo 1.1.1 Pentane Scaffold.

Bridgehead Functionalization Strategies Beyond Initial Alcohol Formation

The tertiary bridgehead positions of the BCP core are primary sites for further chemical modification. Strategies have been developed to selectively introduce functional groups at these positions, even in the presence of the ethanol (B145695) substituent.

Selective C-H Functionalization at Tertiary Bridgehead Positions of Bicyclo[1.1.1]pentanes

Direct C-H functionalization represents a powerful and atom-economical approach to derivatize the BCP core. Research has demonstrated that rhodium-catalyzed C-H insertion reactions can selectively target the tertiary C-H bond at the bridgehead position of the BCP scaffold. nsf.govspringernature.com This selectivity arises from the inherent reactivity differences between the tertiary bridgehead C-H bonds and the secondary methylene (B1212753) C-H bonds at the bridge positions.

In a general sense, the use of chiral dirhodium complexes, such as Rh₂(S-TCPTAD)₄, facilitates the enantioselective intermolecular sp³ C-H insertion of donor/acceptor diazo compounds. nsf.govresearchgate.net This method forges new carbon-carbon bonds at the tertiary position of various BCPs, showcasing that even highly strained molecules can undergo direct C-H insertion while maintaining the integrity of their carbocyclic framework. nsf.gov While the direct functionalization of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol via this method is not explicitly detailed in the literature, the presence of a hydroxyl group is generally tolerated in rhodium-catalyzed C-H insertion reactions, suggesting the feasibility of this approach, potentially with prior protection of the alcohol. nih.govillinois.edursc.org

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of BCPs

BCP SubstrateDiazo CompoundCatalystProductSelectivity
1-Phenylbicyclo[1.1.1]pentaneMethyl aryldiazoacetateRh₂(S-TCPTAD)₄Chiral 1-phenyl-3-(alkoxycarbonyl(aryl)methyl)bicyclo[1.1.1]pentaneHigh regioselectivity for tertiary C-H bond
1-Alkylbicyclo[1.1.1]pentaneEthyl aryldiazoacetateRh₂(S-TCPTAD)₄Chiral 1-alkyl-3-(alkoxycarbonyl(aryl)methyl)bicyclo[1.1.1]pentaneHigh regioselectivity and enantioselectivity

Multi-component Coupling Reactions for 1,3-Disubstituted Bicyclo[1.1.1]pentanes

Multi-component reactions (MCRs) offer an efficient pathway to construct 1,3-disubstituted BCPs in a single step, providing rapid access to diverse chemical structures. nih.govrsc.org These reactions often utilize [1.1.1]propellane as a key precursor, which undergoes ring-opening upon addition of radicals or nucleophiles.

One prominent strategy involves the use of photoredox catalysis to achieve the dicarbofunctionalization of [1.1.1]propellane. nih.gov For instance, a dual nickel/photoredox-catalyzed approach can couple tertiary alkyl tetrafluoroborate (B81430) salts and (hetero)aryl bromides with [1.1.1]propellane to generate complex 1,3-disubstituted BCPs. nih.gov Similarly, radical-type cross-coupling reactions enable the simultaneous formation of multiple chemical bonds (e.g., C-C, C-N, C-B, C-S, and C-Si) on the BCP framework. nih.gov

While these methods typically start from [1.1.1]propellane, they are instrumental in synthesizing BCPs with an ethanol or a protected ethanol moiety at one bridgehead and a different functional group at the other. For example, the reaction of [1.1.1]propellane with a radical derived from a protected 2-hydroxyethyl precursor, followed by trapping with another radical species, would yield a 1,3-disubstituted BCP containing the desired ethanol side chain.

Bridge-Position Functionalization Approaches to Bicyclo[1.1.1]pentane Derivatives

Functionalization at the secondary bridge positions (C2, C4, C5) of the BCP scaffold is synthetically more challenging but offers novel vectors for molecular design. researchgate.netnih.gov

Methodologies for Selective Substitution at Secondary Bridge Positions

Direct functionalization of the strong C-H bonds at the bridge positions of BCPs is a significant challenge due to their high bond dissociation energies. nih.gov However, recent advances have demonstrated the feasibility of such transformations through radical-mediated C-H abstraction. nih.govprinceton.edu

A "linchpin" strategy has been developed where a strong hydrogen atom abstractor, generated under mild visible-light conditions, selectively abstracts a hydrogen atom from a bridge position. nih.govprinceton.edu The resulting BCP-bridge radical can then be trapped with a suitable reagent to introduce a functional handle, such as a bromine atom. princeton.edu This "linchpin" intermediate, possessing orthogonal functional groups at the bridgehead and bridge positions, can then undergo further diversification through metallaphotoredox cross-coupling reactions. nih.govprinceton.educhemrxiv.org This approach allows for the modular synthesis of previously inaccessible 2-substituted BCPs. The application of this strategy to a substrate like this compound would likely require protection of the hydroxyl group to prevent undesired side reactions.

Table 2: General Strategy for Bridge-Position Functionalization

StepReaction TypeKey ReagentsIntermediate/Product
1Radical C-H Abstraction/HalogenationHydrogen atom abstractor, Halogen source2-Halo-1-substituted-BCP
2Metallaphotoredox Cross-CouplingCoupling partner, Photocatalyst, Metal co-catalyst2,1-Disubstituted-BCP

Enantioselective Functionalization of Bicyclo[1.1.1]pentane Systems

The development of enantioselective methods for the functionalization of BCPs is crucial for applications in drug discovery. Asymmetric transformations can be employed to create chiral BCPs with stereocenters either on the scaffold itself or on a substituent. researchgate.netnih.gov

As mentioned previously, enantioselective C-H functionalization at the bridgehead position can be achieved using chiral dirhodium catalysts. nsf.govresearchgate.net Furthermore, strategies for the enantioselective synthesis of 2-substituted BCPs have been developed. nih.gov One such approach involves a nitrogen-atom insertion-and-deletion strategy, starting with an enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, catalyzed by a chiral Brønsted acid. nih.gov The resulting chiral aza-bicyclo[2.1.1]hexanes can then be converted to the corresponding enantioenriched 2-substituted BCPs. nih.gov These methodologies provide a framework for the potential asymmetric synthesis of derivatives of this compound.

Introduction of Diverse Heteroatoms and Functional Groups onto the BCP Framework

Incorporating heteroatoms and a variety of functional groups onto the BCP scaffold significantly expands its chemical diversity and utility. A notable example is the synthesis of 2-(3-iodobicyclo[1.1.1]pentan-1-yl)ethan-1-ol. rsc.org This compound is synthesized via a triethylborane-initiated atom-transfer radical addition (ATRA) of 2-iodoethanol (B1213209) to tricyclo[1.1.1.01,3]pentane (TCP), a precursor to [1.1.1]propellane. rsc.org This reaction demonstrates the direct introduction of a halogen atom at one bridgehead position while simultaneously installing the desired ethanol side chain at the other.

The resulting iodo-BCP is a versatile intermediate. The carbon-iodine bond can be further functionalized through various cross-coupling reactions, such as iron-catalyzed Kumada coupling with Grignard reagents, to form new carbon-carbon bonds. nih.gov Additionally, the iodo-BCP can serve as a precursor for the introduction of other heteroatoms.

Furthermore, multi-component reactions provide a means to introduce nitrogen and other heteroatoms. For instance, a dual iridium/copper-catalyzed reaction can achieve the C,N-functionalization of [1.1.1]propellane. nih.gov The synthesis of BCP boronates via the reaction of BCP radicals with a boron source also opens up a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling reactions to form C-C bonds and other conversions to introduce C-N bonds. nih.gov

Table 3: Examples of Heteroatom and Functional Group Introduction on the BCP Scaffold

MethodPrecursorReagentsFunctionalized BCP Product
Atom-Transfer Radical Addition[1.1.1]Propellane precursor (TCP)2-Iodoethanol, BEt₃2-(3-Iodobicyclo[1.1.1]pentan-1-yl)ethan-1-ol
Iron-Catalyzed Kumada Coupling1-Iodo-BCP derivativeAryl/Heteroaryl Grignard reagent, Fe(acac)₃1-Aryl/Heteroaryl-BCP derivative
Multi-component Borylation[1.1.1]PropellaneRadical precursor, Borylation agentBCP boronate ester
Dual Ir/Cu Catalysis[1.1.1]PropellaneRadical precursor, Nitrogen nucleophileC,N-Difunctionalized BCP

Theoretical and Computational Investigations of Bicyclo 1.1.1 Pentane Architectures.

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics of Bicyclo[1.1.1]pentane

Quantum chemical calculations have provided deep insights into the electronic nature of the bicyclo[1.1.1]pentane framework. The hybridizations of the carbon orbitals involved in substituent bonding have been determined to be approximately sp² for the bridgehead carbons and sp².⁵ for the bridge carbons, a finding supported by both ab initio and semiempirical calculations. nih.gov

Studies employing Quantum Theory of Atoms in Molecules (QTAIM) have analyzed the electronic charge densities of BCP. acs.org These analyses reveal that a significant portion of the molecular polarizability, around 90%, can be attributed to charge transfer between atomic basins. Density difference plots illustrate that stretching the bridgehead C-H bond in bicyclo[1.1.1]pentane leads to changes in electron density. liverpool.ac.uk A strongly shielded central region within the BCP cage suggests a covalent bonding interaction that involves all carbon atoms, which is not easily broken down into individual carbon-carbon bond contributions. liverpool.ac.uk

Strain Energy Calculations and Conformational Analysis of Substituted Bicyclo[1.1.1]pentanes

The bicyclo[1.1.1]pentane core is characterized by a high degree of strain, with a calculated strain energy of approximately 65–68 kcal/mol for the parent hydrocarbon. nih.govresearchgate.net This high strain energy contributes to the reactivity of molecules derived from it, such as [1.1.1]propellane. researchgate.net Despite this high strain, the BCP core is remarkably stable. nih.gov

This inherent strain results in exceptional rigidity, which severely restricts the conformational freedom of the BCP cage. researchgate.net Substituents attached to the BCP core have a minimal impact on the conformation of the cage itself due to this inherent stiffness. This rigidity is a key feature that makes BCP a valuable scaffold in drug design, as it holds substituents in well-defined spatial orientations.

Comparison of Strain Energies in Bicyclic Systems
CompoundStrain Energy (kcal/mol)
Bicyclo[1.1.1]pentane65–68
Bicyclo[1.1.0]butane64–66
Cyclopropane (B1198618)27.5

Mechanistic Insights into Bicyclo[1.1.1]pentane Formation and Reactivity via Computational Modeling

Computational modeling has been crucial in elucidating the mechanisms of BCP formation and its subsequent reactions. One common route to substituted BCPs involves the 1,3-difunctionalization of [1.1.1]propellane, which can proceed through radical or ionic pathways. nih.gov

For instance, the synthesis of 2-substituted bicyclo[1.1.1]pentanes has been studied computationally, revealing a mechanism involving the photoinduced formation of a triplet carbene that undergoes a diradical addition to the strained central C-C bond of a bicyclo[1.1.0]butane intermediate. Computational analysis has highlighted the importance of aryl substituents in stabilizing the diradical intermediate, which is necessary for the efficient formation of the BCP product. acs.org Furthermore, computational studies have shed light on the differentiated reactivities of various positions on the BCP core, which has been consistent with experimental synthetic outcomes. nih.gov

Computational Prediction of Molecular Electrostatic Potentials and Non-Covalent Interactions in BCP Derivatives

Computational methods are extensively used to predict the molecular electrostatic potential (MEP) and non-covalent interactions of BCP derivatives, which are critical for understanding their behavior in biological systems and for the rational design of new materials. researchgate.netnih.gov

Using Density Functional Theory (DFT), MEPs can be calculated on the surfaces of BCP derivatives to create detailed interaction profiles. nih.gov These profiles are valuable for designing BCP analogs of drugs by predicting how they will interact with specific active sites. nih.gov The strain within the BCP hydrocarbon is correlated with the magnitude of the negative electrostatic potential. researchgate.net For example, the strain in the BCP framework induces a significant region of negative electrostatic potential on the bridgehead carbon atom, which can then attract the σ-hole of an electrophile. researchgate.net

Role of Bicyclo 1.1.1 Pentane Derivatives As Advanced Molecular Scaffolds in Chemical Design.

Bicyclo[1.1.1]pentane as a Non-Classical Bioisostere in Molecular Design

Bicyclo[1.1.1]pentane (BCP) has emerged as a significant non-classical bioisostere in molecular design, offering a three-dimensional alternative to traditional, planar chemical motifs. Its rigid, cage-like structure provides a unique geometric and electronic profile that can be leveraged to improve the physicochemical properties of drug candidates. The utility of BCP as a bioisostere stems from its ability to mimic the spatial arrangement of other common chemical groups while introducing desirable characteristics such as reduced lipophilicity and increased metabolic stability.

Mimicry of para-Disubstituted Arenes and Alkyne Motifs in Molecular Scaffolds

One of the most well-established applications of the BCP core is its function as a bioisostere for para-disubstituted benzene (B151609) rings. The 1,3-disubstituted BCP scaffold can effectively replicate the linear geometry and vector positioning of substituents on a para-substituted phenyl group. This mimicry allows medicinal chemists to replace flat, aromatic rings in drug molecules with a saturated, three-dimensional BCP cage. This substitution often leads to significant improvements in a compound's properties, including enhanced solubility and metabolic stability, while maintaining or even improving biological activity. For example, replacing a phenyl ring with a BCP moiety can disrupt undesirable π-π stacking interactions and eliminate metabolic pathways associated with aromatic rings.

Ortho/Meta-Substituted Arene Mimicry with 1,2-Difunctionalized Bicyclo[1.1.1]pentanes

While 1,3-disubstituted BCPs are excellent mimics for para-substituted arenes, recent advancements have enabled the synthesis and application of 1,2-difunctionalized BCPs as bioisosteres for ortho- and meta-substituted aromatic rings. These less common substitution patterns on the BCP core provide different exit vectors for the substituents, allowing for a finer-tuning of molecular geometry to match that of ortho- or meta-isomers. The development of synthetic methods to access these 1,2-disubstituted systems has expanded the utility of BCPs, enabling chemists to explore a wider range of three-dimensional chemical space in their drug discovery efforts.

Bioisosteric Replacement of Tert-Butyl Groups for Molecular Design

The BCP cage is also an effective bioisostere for the bulky tert-butyl group. A BCP moiety attached at one of its bridgehead carbons can occupy a similar volume of space as a tert-butyl group, making it a suitable replacement in molecules where steric bulk is important for biological activity. However, unlike the highly lipophilic tert-butyl group, the BCP core is less lipophilic, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties. This substitution can therefore help to mitigate issues of poor solubility and high metabolic turnover often associated with compounds containing tert-butyl groups.

Contributions of Bicyclo[1.1.1]pentane to Three-Dimensionality and Chemical Space Expansion in Molecular Libraries

The incorporation of BCP scaffolds into molecular libraries is a key strategy for increasing their three-dimensionality and expanding the explorable chemical space. Traditional drug discovery libraries have often been dominated by flat, aromatic structures, which can limit the novelty and effectiveness of the resulting drug candidates. BCPs, with their rigid, cage-like structure, introduce a significant degree of three-dimensionality into molecules. This increased "sp3 character" is often associated with improved clinical success rates for drug candidates. By providing a robust and predictable three-dimensional core, BCPs enable the creation of diverse molecular shapes that can lead to novel interactions with biological targets.

Applications in Supramolecular Chemistry as Rigid Linkers and Molecular Tectons

In the field of supramolecular chemistry, the rigid and linear nature of 1,3-disubstituted BCPs makes them excellent candidates for use as rigid linkers or "tectons" (building blocks) in the construction of larger, well-defined molecular architectures. Their predictable geometry allows for precise control over the distance and orientation of functional groups, which is crucial for designing complex supramolecular assemblies such as molecular polygons and polyhedra. The BCP core can serve as a strong, non-flexible strut in these structures, enabling the formation of stable and predictable nanoscale constructs.

Utilization in Materials Science as Molecular Rods, Rotors, and Framework Components

The unique structural properties of BCPs also lend themselves to applications in materials science. The rigid, rod-like nature of 1,3-disubstituted BCPs has led to their use as molecular rods in the construction of liquid crystals and other ordered materials. Furthermore, the ability of the BCP cage to undergo rotational motion in certain environments has allowed for its incorporation into molecular rotor systems. In the realm of porous materials, BCPs are being explored as building blocks for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where their rigidity and defined geometry can contribute to the formation of robust and highly porous materials with potential applications in gas storage and separation.

FeatureBicyclo[1.1.1]pentane (BCP) as a Bioisostere
Mimicked Motif para-Disubstituted Benzene
BCP Substitution 1,3-Disubstituted
Key Advantage Increases sp3 character, improves solubility and metabolic stability.
Mimicked Motif Alkyne
BCP Substitution 1,3-Disubstituted
Key Advantage Replaces a potentially reactive group with a stable, saturated core.
Mimicked Motif ortho/meta-Disubstituted Benzene
BCP Substitution 1,2-Disubstituted
Key Advantage Provides access to non-linear geometries, expanding structural diversity.
Mimicked Motif Tert-Butyl Group
BCP Substitution 1-Monosubstituted
Key Advantage Offers similar steric bulk with reduced lipophilicity.

Integration into Bio-Conjugate and Combinatorial Chemistry via Click Reactions

The rigid, three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) scaffold has made it a valuable component in modern chemical design, particularly as a bioisostere for groups like the para-substituted benzene ring. acs.org A key strategy for incorporating this unique scaffold into larger, more complex molecules is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction's high efficiency, reliability, and biocompatibility make it an ideal tool for applications in combinatorial chemistry, drug discovery, and bioconjugation. nih.govresearchgate.net

To utilize click chemistry, BCP cores must be functionalized with either an azide (B81097) or a terminal alkyne. Researchers have developed straightforward synthetic routes to these essential building blocks, typically starting from common intermediates like BCP-carboxylic acids. enamine.net For instance, 1-azidobicyclo[1.1.1]pentanes can be prepared via a copper-catalyzed diazo-transfer reaction, while BCP-alkynes can be synthesized using methods like the Seyferth–Gilbert homologation. researchgate.netenamine.net

These functionalized BCP derivatives serve as versatile substrates in click reactions, readily forming stable 1,2,3-triazole linkages. The triazole ring itself is not merely a passive linker; it can participate in hydrogen bonding and dipole interactions, contributing to the binding affinity of the molecule with biological targets. nih.gov This methodology has been successfully employed to create a variety of BCP-triazole conjugates.

One notable study explored the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane in Cu(I)-catalyzed 1,3-dipolar cycloadditions with various terminal alkynes. chemrxiv.orgchemrxiv.org This work demonstrated that the BCP-azide could be efficiently coupled to append different molecular fragments, including chromophores like BODIPY and other functional groups, providing access to diverse and complex BCP derivatives. chemrxiv.org In some cases, the reaction conditions led to the formation of 5-iodo-1,2,3-triazoles, which present a useful handle for further chemical modifications. chemrxiv.org

The following table summarizes the results from the cycloaddition reactions of a BCP-azide with different alkynes, showcasing the versatility of this approach for generating novel chemical entities.

BCP PrecursorAlkyne SubstrateCatalyst/ReagentsProduct TypeYield (%)Reference
1-azido-3-iodobicyclo[1.1.1]pentaneEthynyl-substituted BODIPYCuI, TEA1,4-disubstituted triazole82% chemrxiv.org
1-azido-3-iodobicyclo[1.1.1]pentanePhenylacetyleneCuI, TEA, I25-iodo-1,4,5-trisubstituted triazole7% chemrxiv.org
1-azido-3-iodobicyclo[1.1.1]pentane4-EthynylpyridineCuI, TEA, I25-iodo-1,4,5-trisubstituted triazole66% chemrxiv.org
1-azido-3-iodobicyclo[1.1.1]pentane1-EthynylpyreneCuI, TEA, I25-iodo-1,4,5-trisubstituted triazole17% chemrxiv.org

Bicyclo[1.1.1]pentane Core in Peptide and Oligomer Architectures

The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, receptor selectivity, and therapeutic potential. The bicyclo[1.1.1]pentane (BCP) core has emerged as a valuable scaffold for creating such building blocks, offering a rigid framework to control peptide backbone conformation.

A key example is the synthesis and integration of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a rigid analogue of γ-aminobutyric acid (GABA). lookchem.com This BCP-based amino acid has been successfully incorporated into both linear and cyclic peptide structures using standard solution-phase and solid-phase peptide synthesis (SPPS) techniques. lookchem.com Its rigid structure imposes specific conformational constraints on the peptide chain, which can be exploited to mimic or stabilize secondary structures like β-turns or to orient side chains in a precise spatial arrangement for optimal receptor interaction.

Furthermore, chiral BCP-based amino acids have been designed as lipophilic replacements for natural residues, such as tryptophan. rsc.org In one study, a chiral BCP-amino acid was incorporated into hexapeptides with known antimicrobial activity. rsc.org By replacing one or two tryptophan residues with the BCP analogue, researchers were able to investigate the impact of this rigid, non-aromatic scaffold on the biological properties of the peptides. rsc.org The ability to systematically replace natural amino acids with BCP-derived units provides a novel tool for probing structure-activity relationships and for fine-tuning the pharmacological profiles of therapeutic peptides.

The following table highlights examples of peptide architectures that have been successfully modified by incorporating BCP-based amino acid derivatives.

BCP Amino Acid DerivativePeptide TypeIncorporation StrategyPurpose of IncorporationReference
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acidLinear and Cyclic PeptidesSolution and Solid-Phase SynthesisTo create rigid analogues of γ-aminobutyric acid. lookchem.com
Chiral lipophilic BCP-amino acidLinear and Cyclic HexapeptidesSolid-Phase SynthesisTo act as a replacement for Tryptophan residues in antimicrobial peptides. rsc.org
(3-fluorobicyclo[1.1.1]pentyl)glycineMembrane-active peptides (e.g., PGLa)Solid-Phase SynthesisTo serve as a 19F NMR label for structural analysis. researchgate.net

Future Directions and Persistent Challenges in Bicyclo 1.1.1 Pentane Chemistry.

Development of Novel and General Synthetic Methodologies for Diverse BCP Scaffolds

The synthesis of functionalized BCPs has historically been a significant challenge, largely relying on the manipulation of a few key intermediates. nsf.gov However, recent years have witnessed the development of innovative synthetic strategies that have broadened the accessibility of diverse BCP scaffolds.

A cornerstone of BCP synthesis is the use of [1.1.1]propellane, a highly strained hydrocarbon that serves as a versatile precursor. nih.gov The ring-opening of [1.1.1]propellane through radical or anionic pathways is a widely adopted and efficient strategy for the synthesis of BCP derivatives. researchgate.net For instance, radical additions to propellane are frequently employed, utilizing various radical precursors and reaction conditions to introduce a wide range of substituents at the bridgehead positions. thieme-connect.de

Recent advancements have focused on developing more general and functional-group-tolerant methods. Triethylborane-promoted atom-transfer radical addition (ATRA) reactions of alkyl halides with [1.1.1]propellane provide a mild and practical route to 1-halo-3-alkyl-substituted BCPs. thieme-connect.de Furthermore, the combination of photoredox catalysis and hydrogen atom transfer (HAT) catalysis has enabled the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane. nih.gov

The synthesis of unsymmetrically 1,3-disubstituted BCPs has been a persistent challenge. thieme-connect.com To address this, radical multicomponent carboamination of [1.1.1]propellane has been developed as a powerful tool for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives. thieme-connect.de Additionally, the use of bicyclo[1.1.1]pentyl metal reagents, such as those derived from the reduction of propellane with lithium 4,4′-di-tert-butylbiphenylide (LiDBB) or through the use of Grignard reagents, allows for the introduction of various electrophiles to create disubstituted BCPs. thieme-connect.denih.gov

A significant breakthrough has been the development of a large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov This method utilizes a flow photochemical addition of propellane to diacetyl, allowing for the production of the BCP core on a kilogram scale within a day. nih.gov This diacid serves as a versatile building block for a variety of medicinally relevant BCP derivatives. nih.gov

The table below summarizes some of the key synthetic methodologies for BCP scaffolds.

MethodologyPrecursorKey FeaturesProduct Type
Radical Addition[1.1.1]PropellaneHigh functional group tolerance1,3-Disubstituted BCPs
Anionic Addition[1.1.1]PropellaneUse of organolithium or Grignard reagents1,3-Disubstituted BCPs
Photoredox/HAT Catalysis[1.1.1]Propellane and AldehydesAsymmetric synthesisα-Chiral BCPs
Radical Multicomponent Carboamination[1.1.1]PropellaneDirect synthesis of amines3-Substituted BCP-1-ylamines
Flow Photochemistry[1.1.1]Propellane and DiacetylScalable synthesisBicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Addressing Challenges in Selective Functionalization and Stereocontrol for BCP Derivatives

While significant progress has been made in the synthesis of BCPs, achieving selective functionalization and stereocontrol remains a key challenge. The rigid and symmetric nature of the BCP core presents unique hurdles for chemists seeking to introduce functionality at specific positions and with defined stereochemistry.

One of the most notable challenges is the functionalization of the bridge C-H bonds (the CH2 groups). nih.gov While bridgehead functionalization is well-established, methods for selectively functionalizing the bridge positions are less common. nih.gov Recently, a rhodium-catalyzed enantioselective bridgehead C-H functionalization using donor/acceptor carbenes has been developed, offering a route to chiral, substituted BCPs. acs.org This method, however, generally requires an aryl substituent at the other bridgehead position. acs.org

The synthesis of BCPs with stereogenic centers adjacent to the cage is another area of active research. researchgate.net The development of highly diastereoselective asymmetric enolate functionalization has provided an efficient route to α-chiral BCPs. researchgate.net This chemistry has been applied to the synthesis of BCP analogues of biologically active molecules like phenylglycine. researchgate.net Furthermore, the direct, asymmetric addition of aldehydes to [1.1.1]propellane, facilitated by a combination of photoredox and organocatalysis, represents the first stereoselective ring-opening of this precursor. nih.gov

Stereoselective allylation of BCPs has also been achieved through a radical-initiated three-component reaction. nih.gov This method allows for rapid access to highly functionalized allylated BCPs with good selectivity and yield under mild conditions. nih.gov

The inherent strain of the BCP framework can also pose challenges, as some reactions can lead to ring fragmentation. nsf.gov For example, solvolysis reactions that proceed through a putative tertiary carbocation can result in the breakdown of the BCP cage. researchgate.net Understanding and controlling these competing reaction pathways is crucial for the successful synthesis of complex BCP derivatives.

Key challenges and recent advances in the selective functionalization and stereocontrol of BCPs are highlighted below:

ChallengeRecent AdvanceSignificance
Bridge C-H FunctionalizationRhodium-catalyzed enantioselective C-H insertionAccess to chiral, bridge-substituted BCPs
Synthesis of α-Chiral BCPsDiastereoselective asymmetric enolate functionalization; Asymmetric addition of aldehydes to propellaneControl of stereochemistry adjacent to the BCP core
Stereoselective AllylationRadical-initiated three-component stereoselective allylationIntroduction of functionalized allyl groups with stereocontrol
Ring FragmentationUnderstanding reaction mechanismsAvoidance of undesired side reactions and preservation of the BCP core

Exploration of New Rigid Small-Ring Hydrocarbons and Heterocyclic Analogues as Chemical Scaffolds

The success of the BCP scaffold as a bioisostere has spurred interest in the exploration of other rigid, small-ring hydrocarbons and their heterocyclic analogues. nih.gov These novel scaffolds offer the potential to access new regions of chemical space and provide alternative exit vectors for substituents, which can be crucial for optimizing drug-target interactions. nih.gov

Among the related bicyclic scaffolds being investigated is bicyclo[3.1.1]heptane (BCHep). nih.gov The synthesis of these larger cage structures can be achieved through radical-based methods. nih.gov Another promising area is the development of heterocyclic analogues of BCPs. For instance, 2-oxabicyclo[2.1.1]hexane has been designed as a BCP analogue with potentially enhanced water solubility. researchgate.netchemrxiv.org The synthesis and properties of heterocycles bearing a BCP moiety are also being actively explored. researchgate.net

The rationale behind exploring these new scaffolds is to fine-tune the geometric and electronic properties of the molecular core. While 1,3-disubstituted BCPs effectively mimic the linear geometry of para-substituted arenes, there is a need for scaffolds that can replicate the vectors of ortho- and meta-substituted aromatic rings. pnas.org To this end, 1,2-difunctionalized BCPs are being developed as mimetics for ortho/meta-substituted arenes. pnas.org

The incorporation of heteroatoms into the bicyclic framework can introduce dipoles, alter hydrogen bonding capabilities, and improve pharmacokinetic properties. The design and synthesis of these novel heterocyclic scaffolds represent a significant future direction in the field, aiming to expand the toolbox of medicinal chemists for creating innovative drug candidates. researchgate.net

The table below showcases some of the emerging rigid scaffolds and their potential applications.

ScaffoldKey FeaturesPotential Application
Bicyclo[3.1.1]heptane (BCHep)Larger, rigid hydrocarbon cageBioisostere for larger aromatic systems
2-Oxabicyclo[2.1.1]hexaneHeterocyclic BCP analoguePhenyl isostere with improved solubility
1,2-Difunctionalized BCPsMimics ortho/meta-substitutionBioisostere for non-para-substituted arenes
Hetaryl-substituted BCPsCombines BCP rigidity with heterocycle propertiesNovel building blocks for medicinal chemistry

Advanced Spectroscopic Characterization Techniques for Complex BCP Structures

The unique and often complex structures of BCP derivatives necessitate the use of advanced spectroscopic and computational techniques for their unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of these molecules.

High-level ab initio calculations of NMR shielding and spin-spin coupling constants for [1.1.1]propellane and bicyclo[1.1.1]pentane have been performed to provide a theoretical basis for interpreting experimental spectra. rsc.orgpsu.edu These computational studies are particularly valuable for understanding the unusual electronic structure of these strained molecules, such as the nature of the bridgehead-bridgehead interaction in propellane. psu.edu The computed NMR parameters generally show good agreement with experimental values, aiding in the structural assignment of new BCP derivatives. rsc.org

Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are routinely used to characterize BCP compounds. nih.gov The high symmetry of the parent BCP molecule leads to simple spectra, but substitution breaks this symmetry, resulting in more complex patterns that provide a wealth of structural information. For example, the ¹H NMR spectrum of bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) has been reported and analyzed. researchgate.net Specific NMR data for various functionalized BCPs, such as bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester and bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride, are also available. chemicalbook.comchemicalbook.com

In addition to standard NMR techniques, computational studies play a crucial role in understanding the structure and reactivity of BCPs. proquest.com Density Functional Theory (DFT) calculations have been used to investigate the site- and enantioselectivity of reactions involving BCPs and to study the stability of intermediates. researchgate.netacs.org These computational insights are essential for rationalizing experimental outcomes and for designing new synthetic methodologies.

The combination of advanced spectroscopic techniques and computational chemistry is indispensable for advancing the field of BCP chemistry, enabling the precise characterization of novel and complex molecular architectures.

Q & A

Basic: What synthetic routes are available for 2-{bicyclo[1.1.1]pentan-1-yl}ethan-1-ol, and how is its structure confirmed?

Answer:
A common method involves the deprotection of tetrahydropyran (THP)-protected intermediates. For example, 5-(bicyclo[1.1.1]pentan-1-yl)pentan-1-ol was synthesized by treating 2-((5-(bicyclo[1.1.1]pentan-1-yl)pentyl)oxy)tetrahydro-2H-pyran with p-toluenesulfonic acid (p-TsOH) in methanol, followed by neutralization and purification via dry-flash chromatography (hexane/ethyl acetate = 8:2) . Structural confirmation employs 1H NMR (e.g., δ 3.62 ppm for -CH2OH, δ 1.63 ppm for bicyclo C-H) and 13C NMR (e.g., δ 63.0 ppm for -CH2OH, δ 50.4 ppm for bridgehead carbons). High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in derivatives like C14H18N (calc. 200.1439, found 200.1440) .

Advanced: How can solubility challenges of bicyclo[1.1.1]pentane derivatives in aqueous media be addressed experimentally?

Answer:
Formulation strategies include using co-solvents like DMSO , PEG300 , and Tween-80 . For instance, a 5 mg/mL working solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/ddH2O. Heating (≤50°C) or sonication resolves precipitation . Stability testing under physiological conditions (e.g., pH 7.4, 37°C) is critical, with HPLC monitoring degradation over 24–72 hours.

Advanced: What role does the bicyclo[1.1.1]pentane scaffold play as a bioisostere in medicinal chemistry?

Answer:
Bicyclo[1.1.1]pentanes replace tert-butyl groups , alkynes , or meta-substituted aromatics to improve metabolic stability and reduce steric hindrance. For example, 3-alkylbicyclo[1.1.1]pentan-1-amines synthesized via magnesium amide addition to [1.1.1]propellane retain pharmacological activity while enhancing pharmacokinetic profiles . Computational studies (e.g., molecular docking) compare binding affinities of bioisosteres to validate replacements .

Basic: What analytical techniques are essential for characterizing bicyclo[1.1.1]pentane derivatives?

Answer:

  • NMR Spectroscopy : Key signals include bridgehead protons (δ 1.6–2.5 ppm) and hydroxyl groups (δ 2.4–3.6 ppm). 13C NMR identifies bridgehead carbons (δ 45–55 ppm) .
  • HRMS : Confirms molecular formula (e.g., C8H12O: calc. 124.08886, found 124.089) .
  • IR Spectroscopy : Hydroxyl stretches (ν ≈ 3300 cm⁻¹) and bicyclo C-C vibrations (ν ≈ 1450–1600 cm⁻¹) .

Advanced: How can functional group tolerance be optimized during bicyclo[1.1.1]pentane derivatization?

Answer:
Mild iridium-catalyzed hydrogen-borrowing alkylation enables C-alkylation of bicyclo[1.1.1]pentan-1-yl methanol with tertiary alcohols at room temperature. For example, 1-phenyl-3-(3-(pyrrolidin-1-ylmethyl)bicyclo[1.1.1]pentan-1-yl)propan-1-one was synthesized in 73% yield using tert-amyl alcohol and purified via silica gel chromatography (0–2% MeOH in CH2Cl2) . Protecting groups (e.g., THP ethers) prevent hydroxyl oxidation during reactions .

Basic: What purification methods are effective for bicyclo[1.1.1]pentane alcohols?

Answer:

  • Silica Gel Chromatography : Eluents like hexane/ethyl acetate (8:2) or CH2Cl2/MeOH (98:2) resolve polar impurities .
  • Dry-Flash Chromatography : Accelerates purification for air-sensitive compounds .
  • Recrystallization : Suitable for crystalline derivatives (e.g., using ethanol/water mixtures) .

Advanced: How do computational models aid in predicting bicyclo[1.1.1]pentane reactivity?

Answer:
Density functional theory (DFT) calculates bond strain (~70 kcal/mol in bicyclo[1.1.1]pentane) and predicts regioselectivity in ring-opening reactions. Molecular dynamics simulations assess steric effects in protein-ligand interactions, guiding bioisostere design . For example, cubane and bicyclo[2.1.1]hexane analogs are compared to optimize binding affinity .

Basic: What are the key stability considerations for storing bicyclo[1.1.1]pentane derivatives?

Answer:
Store under inert gas (N2/Ar) at –20°C to prevent oxidation. Hydroxyl-containing derivatives are hygroscopic; use desiccants (silica gel) and anhydrous solvents during handling . Stability studies in DMSO-d6/CDCl3 by 1H NMR over 7 days detect decomposition (e.g., peak broadening at δ 3.6 ppm for -CH2OH) .

Advanced: How are bicyclo[1.1.1]pentane derivatives applied in neurodegenerative disease research?

Answer:
Derivatives like DNL343 (Denali Therapeutics) incorporate bicyclo[1.1.1]pentane to enhance blood-brain barrier penetration. The scaffold’s rigidity improves target engagement with misfolded proteins (e.g., TDP-43 in ALS), validated via in vitro kinase assays and murine models .

Advanced: What strategies resolve contradictions in bicyclo[1.1.1]pentane reaction yields?

Answer:

  • Reaction Monitoring : Use TLC or in situ NMR to identify intermediates (e.g., propellane ring-opening byproducts) .
  • Catalyst Screening : Iridium vs. palladium catalysts may improve yields in alkylation (e.g., 73% with Ir vs. 50% with Pd) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of strained intermediates .

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